molecular formula C17H14F3N3O3 B7689301 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B7689301
M. Wt: 365.31 g/mol
InChI Key: ZEAHFIBQTOPINB-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the combination of its furan, oxadiazole, and trifluoromethyl-substituted phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-17(19,20)11-5-1-2-6-12(11)21-14(24)8-3-9-15-22-16(23-26-15)13-7-4-10-25-13/h1-2,4-7,10H,3,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAHFIBQTOPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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